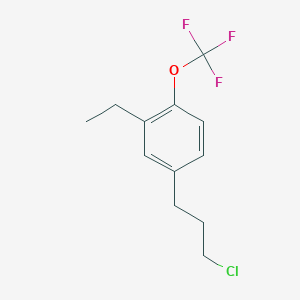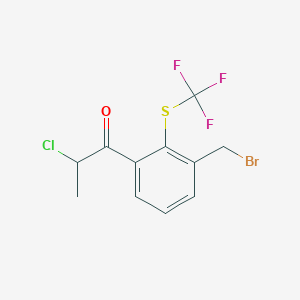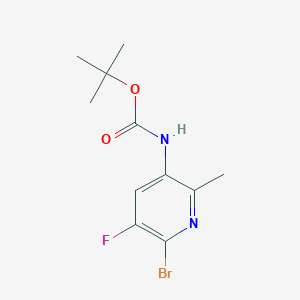
tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with bromine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate typically involves the following steps:
Fluorination: The addition of a fluorine atom to the pyridine ring.
Carbamate Formation: The attachment of a tert-butyl carbamate group to the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination, fluorination, and methylation reactions followed by the formation of the carbamate group. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and fluorine) on the pyridine ring.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.
Hydrolysis: The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biochemical Studies: Used in studies to understand the interaction of pyridine derivatives with biological molecules.
Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carbamate group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific application and the biological system under study.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
Comparison:
- Structural Differences: The position and type of substituents on the pyridine ring can vary, leading to differences in chemical reactivity and biological activity.
- Unique Features: tert-Butyl (6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate is unique due to the specific combination of bromine, fluorine, and methyl groups on the pyridine ring, which can influence its chemical and biological properties.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H14BrFN2O2 |
|---|---|
Molekulargewicht |
305.14 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H14BrFN2O2/c1-6-8(5-7(13)9(12)14-6)15-10(16)17-11(2,3)4/h5H,1-4H3,(H,15,16) |
InChI-Schlüssel |
PFNFJPNBUODIDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1NC(=O)OC(C)(C)C)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



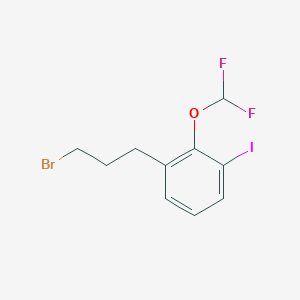



![N-((R)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14046662.png)
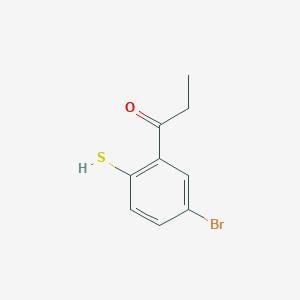
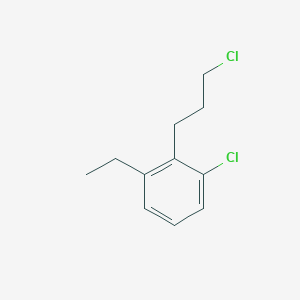
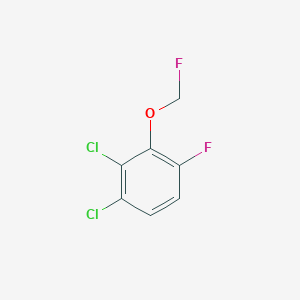

![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)

